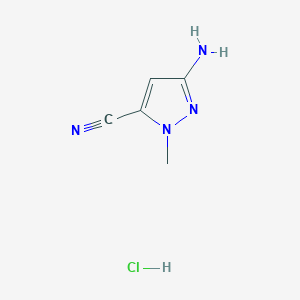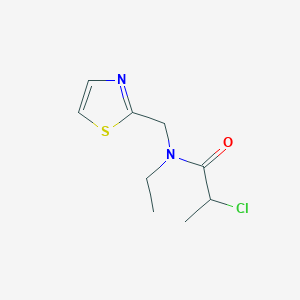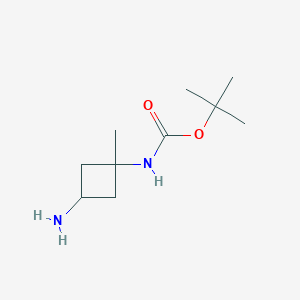
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride (AMPC) is a chemical compound used in scientific research. It is a heterocyclic organic compound that contains a pyrazole ring with an amino and nitrile group. AMPC is a white crystalline powder that is soluble in water and organic solvents. Its chemical formula is C5H6N4Cl, and it has a molecular weight of 156.58 g/mol.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazole derivatives have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. Studies have shown that certain pyrazole compounds can offer significant protection against corrosion for metals like mild steel in hydrochloric acid solutions. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces the rate of corrosion. The adsorption of these compounds follows the Langmuir adsorption isotherm, indicating a strong and specific interaction with the metal surface. The effectiveness of these inhibitors has been confirmed through various techniques, including gravimetric analysis, electrochemical studies, and scanning electron microscopy (Yadav et al., 2016), (Gupta et al., 2018).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized and tested for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The biological activity of these molecules is attributed to their ability to interact with bacterial and fungal cells, disrupting their normal functions and leading to cell death. Some of these compounds have also demonstrated cytotoxicity against cancer cells, suggesting their potential use in cancer therapy (Al-Adiwish et al., 2017), (El-ziaty et al., 2016).
Synthetic Applications
The versatility of pyrazole derivatives in organic synthesis has been widely explored. These compounds serve as key intermediates in the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Through various synthetic strategies, including multicomponent reactions, these derivatives have been utilized to develop novel heterocyclic compounds that could have applications in drug discovery and development. The synthetic pathways often involve catalysis and can lead to compounds with interesting electronic and structural properties, which can be further explored for various applications (Patel, 2017), (Rahmati et al., 2013).
Mécanisme D'action
Target of Action
Pyrazoles can interact with various biological targets depending on their structure and functional groups. They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
The mode of action of pyrazoles depends on their specific structure and the target they interact with. For example, some pyrazoles can inhibit certain enzymes, while others might interact with cell receptors .
Biochemical Pathways
Pyrazoles can affect various biochemical pathways. For instance, some pyrazoles are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can vary widely depending on their specific structure. Some pyrazoles might be readily absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazoles can vary depending on their specific structure and the biological target they interact with. Some pyrazoles might inhibit the growth of cancer cells, while others might have antiviral or anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
5-amino-2-methylpyrazole-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c1-9-4(3-6)2-5(7)8-9;/h2H,1H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIVWUBZHLOTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2247106-76-7 |
Source


|
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2725594.png)








![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)